2-(3-Bromopyrrolidin-1-yl)acetic acid
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Overview
Description
2-(3-Bromopyrrolidin-1-yl)acetic acid is an organic compound that features a bromine atom attached to a pyrrolidine ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyrrolidin-1-yl)acetic acid typically involves the bromination of pyrrolidine followed by the introduction of the acetic acid group. One common method involves the reaction of pyrrolidine with bromine in the presence of a suitable solvent, such as dichloromethane, to yield 3-bromo-pyrrolidine. This intermediate is then reacted with chloroacetic acid under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromine atom, yielding pyrrolidin-1-yl-acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is pyrrolidin-1-yl-acetic acid.
Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.
Scientific Research Applications
2-(3-Bromopyrrolidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The acetic acid moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-pyrrolidin-1-yl)-acetic acid
- (3-Iodo-pyrrolidin-1-yl)-acetic acid
- (3-Fluoro-pyrrolidin-1-yl)-acetic acid
Uniqueness
2-(3-Bromopyrrolidin-1-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
2-(3-bromopyrrolidin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXVTSZTZQFRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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